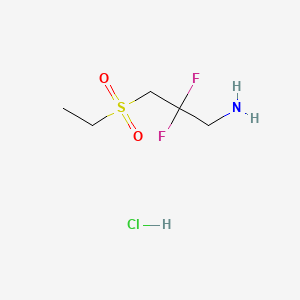
3-(Ethanesulfonyl)-2,2-difluoropropan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Ethanesulfonyl)-2,2-difluoropropan-1-amine hydrochloride is a chemical compound with the molecular formula C5H12ClF2NO2S It is a derivative of propan-1-amine, featuring an ethanesulfonyl group and two fluorine atoms attached to the second carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethanesulfonyl)-2,2-difluoropropan-1-amine hydrochloride typically involves multiple steps. One common method includes the reaction of 2,2-difluoropropan-1-amine with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing advanced techniques such as continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Ethanesulfonyl)-2,2-difluoropropan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted amines and amides.
Applications De Recherche Scientifique
3-(Ethanesulfonyl)-2,2-difluoropropan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as an enzyme inhibitor.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(Ethanesulfonyl)-2,2-difluoropropan-1-amine hydrochloride involves its interaction with specific molecular targets. The ethanesulfonyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, potentially inhibiting their activity. The fluorine atoms may enhance the compound’s stability and binding affinity through electronic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Ethanesulfonyl)propan-1-amine hydrochloride
- 4-(Ethanesulfonyl)-3-fluorophenylmethanamine hydrochloride
Comparison
Compared to similar compounds, 3-(Ethanesulfonyl)-2,2-difluoropropan-1-amine hydrochloride is unique due to the presence of two fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, making it a valuable candidate for various applications.
Propriétés
Formule moléculaire |
C5H12ClF2NO2S |
|---|---|
Poids moléculaire |
223.67 g/mol |
Nom IUPAC |
3-ethylsulfonyl-2,2-difluoropropan-1-amine;hydrochloride |
InChI |
InChI=1S/C5H11F2NO2S.ClH/c1-2-11(9,10)4-5(6,7)3-8;/h2-4,8H2,1H3;1H |
Clé InChI |
KBBCVAFDPXVOJK-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)CC(CN)(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13462684.png)
![5-Chlorofuro[2,3-c]pyridine-2-carbaldehyde](/img/structure/B13462690.png)
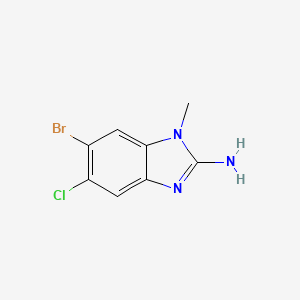

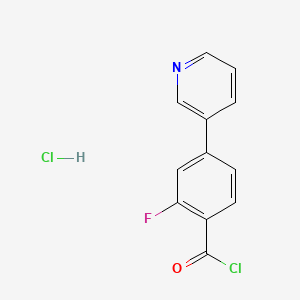

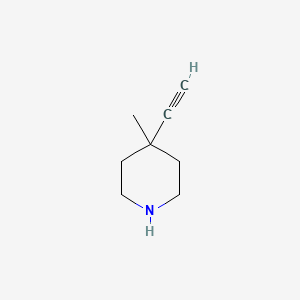
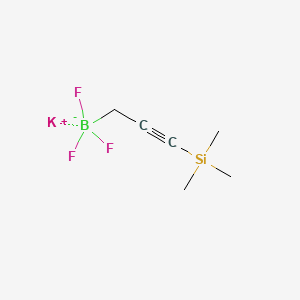
![[5-(Naphthalen-2-yl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13462735.png)

![Ethyl 6-bromothieno[2,3-B]pyridine-2-carboxylate](/img/structure/B13462749.png)
